molecular formula C27H22O4 B12577774 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol CAS No. 192438-04-3

3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol

Cat. No.: B12577774
CAS No.: 192438-04-3
M. Wt: 410.5 g/mol
InChI Key: XJTNLUDJKLMYLG-UHFFFAOYSA-N
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Description

3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol is a compound belonging to the naphthopyran family, known for its photochromic properties. These compounds are characterized by their ability to change color upon exposure to light, making them valuable in various applications such as photochromic lenses and other optical devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol typically involves the condensation of 4-methoxybenzaldehyde with 2-naphthol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized forms of the original compound .

Scientific Research Applications

3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol involves the cleavage of the C(sp3)–O bond in the pyran ring upon exposure to UV light. This leads to the formation of a transoid-cis (TC) form and a transoid-trans (TT) form. The TC form reverts to the original structure in a few seconds to minutes, while the TT form reverts more slowly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran-6-ol is unique due to its specific substitution pattern, which enhances its photochromic and fluorescent properties. This makes it particularly valuable in applications requiring rapid and reversible color changes .

Properties

CAS No.

192438-04-3

Molecular Formula

C27H22O4

Molecular Weight

410.5 g/mol

IUPAC Name

3,3-bis(4-methoxyphenyl)benzo[f]chromen-6-ol

InChI

InChI=1S/C27H22O4/c1-29-20-11-7-18(8-12-20)27(19-9-13-21(30-2)14-10-19)16-15-24-22-5-3-4-6-23(22)25(28)17-26(24)31-27/h3-17,28H,1-2H3

InChI Key

XJTNLUDJKLMYLG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(C=CC3=C(O2)C=C(C4=CC=CC=C34)O)C5=CC=C(C=C5)OC

Origin of Product

United States

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